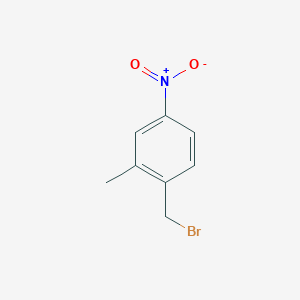

1-(Bromomethyl)-2-methyl-4-nitrobenzene

Description

Overview of Halogenated Nitroaromatic Compounds in Synthetic Chemistry

Halogenated nitroaromatic compounds (HNCs) are a subclass of nitroaromatics that have been extensively used as intermediates in the synthesis of numerous industrial chemicals, including dyes, polymers, pesticides, insecticides, and fungicides. mdpi.com The presence of both a halogen and a nitro group on the aromatic ring creates a molecule with distinct reactive sites, making them valuable building blocks.

Selective catalytic reduction of HNCs is a primary method for synthesizing halogenated anilines, which are crucial intermediates for pharmaceuticals, herbicides, and pigments. researchgate.net A significant challenge in these reactions is preventing the undesired side-reaction of hydrodehalogenation, where the halogen atom is replaced by a hydrogen atom. researchgate.net The electron-withdrawing effect of the nitro group, especially when positioned ortho or para to the halogen, enhances the rate of this undesired reaction. researchgate.net Nucleophilic aromatic substitution is another fundamental process in which the halogen on a halonitroarene can be displaced by a nucleophile, a reaction widely used in industrial and laboratory synthesis. mdpi.com

The synthesis of nitroaromatic compounds is typically achieved through nitration, an electrophilic substitution reaction where a mixture of nitric and sulfuric acids generates the nitronium ion (NO₂⁺). nih.govwikipedia.org

Significance of (Bromomethyl)arene Moieties as Synthetic Intermediates

The (bromomethyl)arene, or benzylic bromide, moiety is a highly valuable functional group in synthetic organic chemistry. The carbon-bromine bond at the benzylic position is relatively weak, making it a good leaving group in nucleophilic substitution reactions. masterorganicchemistry.com This reactivity allows for the facile introduction of a wide variety of other functional groups.

Benzylic bromination, often using N-bromosuccinimide (NBS) with light or heat as an initiator, is a selective reaction that targets the benzylic C-H bond. masterorganicchemistry.com The stability of the intermediate benzylic radical makes this position particularly susceptible to radical halogenation. masterorganicchemistry.com Once formed, the benzylic bromide can readily participate in Sₙ2 reactions, allowing for the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. researchgate.net For instance, 1-(Bromomethyl)-2-nitrobenzene is utilized as a reagent in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives that exhibit anticancer activity and in the preparation of antifungal triazole derivatives. pharmaffiliates.com

Positioning of 1-(Bromomethyl)-2-methyl-4-nitrobenzene within Advanced Organic Synthesis

This compound is a polyfunctionalized aromatic compound that combines the reactive features of a halogenated nitroaromatic and a benzylic bromide. Its specific substitution pattern—a bromomethyl group, a methyl group, and a nitro group—creates a molecule with significant potential as a specialized intermediate in multi-step organic synthesis.

| Property | Value |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| CAS Number | 22162-14-7 |

This data is compiled from search result chemicalbook.com.

The compound is a derivative of 2-methyl-4-nitrotoluene, and its utility lies in the strategic placement of its functional groups, which dictates its reactivity and potential applications.

The reactivity of this compound is governed by the interplay of its three functional groups. The primary site of reaction is the benzylic carbon bearing the bromine atom.

Benzylic Bromide Reactivity : The bromomethyl group is highly susceptible to nucleophilic attack. This reactivity is influenced by the electronic effects of the other substituents on the ring.

Electronic Effects : The nitro group at the para position is strongly electron-withdrawing. This effect destabilizes any potential carbocation intermediate that would form at the benzylic position, thus disfavoring an Sₙ1-type mechanism. colorado.edu Conversely, this electron withdrawal enhances the electrophilicity of the benzylic carbon, making it more susceptible to attack by nucleophiles in an Sₙ2 reaction. The methyl group at the ortho position is electron-donating, which could slightly counteract the effect of the nitro group, but the influence of the para-nitro group is generally dominant.

Steric Hindrance : The ortho-methyl group can provide some steric hindrance around the reaction center, potentially slowing the rate of nucleophilic attack compared to an unhindered benzylic bromide like p-nitrobenzyl bromide. nih.gov

Aromatic Ring Reactivity : The nitro group also strongly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position relative to itself. chemguide.co.uk However, the primary reactivity of this molecule is expected at the more labile benzylic position.

Kinetic studies on the solvolysis of ortho- and para-nitrobenzyl bromides have shown that the position of the nitro group significantly influences reaction rates and mechanisms. nih.govmdpi.com In the case of this compound, the para-nitro group's powerful electron-withdrawing effect is the key determinant of the benzylic position's reactivity, favoring Sₙ2 pathways.

The multifaceted nature of this compound presents both synthetic challenges and opportunities.

Challenges : A key challenge in utilizing this compound is achieving chemoselectivity. The molecule contains multiple reactive sites. Besides the primary benzylic bromide, the nitro group can be reduced to an amine, and the aromatic ring itself could potentially undergo nucleophilic aromatic substitution under harsh conditions, although the bromine on the methyl group is a much better leaving group than a halogen on the ring. Careful selection of reaction conditions is therefore critical to ensure that transformations occur selectively at the desired position.

Opportunities : The true value of this compound lies in its potential as a versatile building block for complex target molecules. Its structure is analogous to other important synthetic intermediates. For example, 1-bromo-4-methyl-2-nitrobenzene serves as a precursor in the synthesis of pyrethroid insecticides, and 4-bromo-2-methyl-1-nitrobenzene is an intermediate for various pharmaceuticals and agrochemicals. nih.govchemimpex.comresearchgate.net By analogy, this compound offers a powerful platform for synthetic chemists. The bromomethyl group can be converted into a wide range of other functionalities, while the nitro group can be transformed into an amine, which can then be used to construct heterocyclic rings or participate in other coupling reactions. This dual functionality allows for a modular approach to synthesizing complex, biologically active molecules and advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2-methyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-6-4-8(10(11)12)3-2-7(6)5-9/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQVEPTWWMCODQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromomethyl 2 Methyl 4 Nitrobenzene

Strategic Approaches to Aryl Bromomethylation and Nitration

The construction of 1-(bromomethyl)-2-methyl-4-nitrobenzene hinges on two critical reactions: electrophilic aromatic substitution to create the nitrated precursor and a subsequent radical substitution to functionalize the methyl group. The order and regioselectivity of these steps are paramount. The most common strategy involves first establishing the nitro and methyl substituents on the aromatic ring to form 2-methyl-4-nitrotoluene, followed by the selective bromination of the benzylic position.

The synthesis of the direct precursor, 2-methyl-4-nitrotoluene, or related intermediates, relies on controlling the regiochemical outcome of electrophilic aromatic substitution reactions. The directing effects of the substituents on the toluene (B28343) ring guide the position of the incoming electrophile.

The nitration of toluene is a classic example of an electrophilic aromatic substitution reaction. The methyl group is an activating, ortho-, para-directing substituent. Conventional nitration methods using a mixture of nitric acid and sulfuric acid typically yield a mixture of isomers. uncw.edu

The reaction produces predominantly ortho- and para-nitrotoluene, with a smaller amount of the meta isomer. The typical distribution is approximately 57% ortho, 39% para, and only 4% meta. uncw.edu To synthesize the required 2-methyl-4-nitrotoluene precursor, one would start with 2-methyltoluene (o-xylene is not the correct starting material, but the principle applies to substituted toluenes). However, for the synthesis of the target molecule, the common precursor is 4-nitrotoluene, which is then methylated, or 2-methyltoluene is nitrated.

Research has focused on improving the regioselectivity towards the para-isomer, which is often the most desirable in industrial processes. The use of zeolite catalysts has been shown to significantly enhance the production of p-nitrotoluene, with some methods achieving a para-isomer content as high as 80-82%. uncw.edu The pore size of the zeolite is believed to be the determining factor in this increased regioselectivity. uncw.edu

Table 1: Isomer Distribution in the Nitration of Toluene

| Nitrating Agent/Catalyst | Ortho (%) | Meta (%) | Para (%) | Para/Ortho Ratio |

|---|---|---|---|---|

| Conventional (HNO₃/H₂SO₄) | 57 | 4 | 39 | 0.68 |

| Acetyl nitrate with Hβ zeolite | Results in dinitrotoluene products | N/A | ||

| HNO₃ with Zeolite Catalyst | 18 | 0.52 | 82 | 4.56 |

| Phosphoromolybdic acid on silica | Data combined with meta | - | 0.77 |

An alternative synthetic approach could involve the initial bromination of the aromatic ring. Aromatic bromination is an electrophilic substitution reaction where benzene (B151609) or its derivatives react with bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). gmu.eduslideserve.comstudy.com The catalyst polarizes the bromine molecule, creating a strong electrophile (Br⁺) that attacks the electron-rich aromatic ring. slideserve.com

When toluene undergoes bromination, the electron-donating methyl group directs the incoming bromine to the ortho and para positions. gmu.eduslideserve.com This results in a mixture of 2-bromotoluene and 4-bromotoluene. quora.com Subsequent nitration of this mixture would lead to various isomers, which would then require separation before the final side-chain bromination step, making this route more complex than direct nitration of toluene followed by bromination.

The key step in forming this compound is the selective bromination of the methyl group attached to the nitrated aromatic ring (the benzylic position). This transformation is achieved through a free-radical chain reaction, commonly known as the Wohl-Ziegler reaction. organic-chemistry.org This method is highly specific for the allylic or benzylic position due to the resonance stabilization of the resulting radical intermediate. organic-chemistry.orgpearson.com The reaction is initiated by light, heat, or a radical initiator. chegg.com

The reagent of choice for side-chain bromination is N-Bromosuccinimide (NBS). google.com NBS serves as a source of bromine radicals at a consistently low concentration, which is crucial to suppress the competing electrophilic aromatic substitution on the ring. organic-chemistry.org The reaction requires a radical initiator to start the chain reaction. Azobisisobutyronitrile (AIBN) is a commonly used initiator because it decomposes upon heating to generate free radicals, which then initiate the bromination process. google.com

The optimization of this reaction involves controlling the molar equivalents of the substrate, NBS, and AIBN. Typically, a slight excess of NBS is used to ensure complete conversion of the starting material. The amount of AIBN is catalytic, usually in the range of 0.015 molar equivalents relative to the substrate. google.com The reaction is generally carried out by heating the mixture to reflux for several hours, with progress monitored by techniques like HPLC. google.com

The choice of solvent plays a critical role in the efficiency and selectivity of radical bromination. Historically, carbon tetrachloride (CCl₄) was the preferred solvent for Wohl-Ziegler reactions because it is non-reactive towards NBS and the resulting succinimide byproduct is insoluble in it, providing a visual cue for reaction completion. organic-chemistry.org However, due to its toxicity and environmental impact, CCl₄ has been largely replaced. organic-chemistry.orggoogle.com

Research has identified several alternative non-chlorinated solvents. The selectivity of the bromine attack can be influenced by the solvent's properties. google.com Acetonitrile and cyclohexane have emerged as effective replacements. google.comresearchgate.net Studies have shown that acetonitrile, in particular, can improve the yield and reproducibility of the process. researchgate.netresearchgate.net An electrochemical method for the side-chain bromination of 4-nitrotoluene also found that acetonitrile provided the highest yield compared to dichloromethane and 1-butanol. iosrjournals.org

Table 2: Effect of Solvent on Yield in Electrochemical Side-Chain Bromination of 4-Nitrotoluene

| Solvent | Current Density (A/dm²) | Product Yield (%) |

|---|---|---|

| Acetonitrile | 3 | 82 |

| 5 | 99 | |

| 7 | 74 | |

| Dichloromethane | 3 | 78 |

| 5 | 86 | |

| 7 | 66 | |

| 1-Butanol | 3 | 55 |

| 5 | 62 | |

| 7 | 43 |

Data adapted from an electrochemical bromination study, illustrating solvent trends. iosrjournals.org

Side-Chain Bromination via Radical Mechanisms

Control of Mono- and Dibromomethylation

A significant challenge in the synthesis of this compound is preventing the formation of the corresponding dibrominated byproduct, 1-(dibromomethyl)-2-methyl-4-nitrobenzene. The control between mono- and dibromomethylation is principally managed by careful stoichiometry of the brominating agent and precise control of reaction conditions.

The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent in a nonpolar solvent like carbon tetrachloride (CCl₄), is a classic method for benzylic bromination. masterorganicchemistry.commissouri.edu The reaction is initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. missouri.edu To favor mono-bromination, a slight molar excess of the substrate relative to NBS is often used.

A more direct approach to controlling the level of bromination involves the use of elemental bromine (Br₂). The molar ratio of bromine to the benzylic starting material is a key variable. A process for producing benzyl (B1604629) bromides favors a ratio of approximately 0.4 to 0.6 moles of bromine per mole of the aromatic compound to maximize the mono-brominated product. googleapis.com Conversely, to produce the dibrominated benzal bromide, the ratio is increased to a range of 1.5 to 2.5 moles of bromine. googleapis.com This stoichiometric control is essential for directing the reaction towards the desired product and minimizing subsequent purification challenges.

The table below summarizes the effect of the bromine-to-substrate ratio on the product distribution in a typical benzylic bromination reaction.

| Molar Ratio (Bromine:Substrate) | Predominant Product | Notes |

| 0.4 - 0.6 | Mono-brominated (Benzyl bromide) | Favors the formation of the desired this compound. |

| 1.5 - 2.5 | Di-brominated (Benzal bromide) | Leads to the formation of the dibromomethyl byproduct. |

This interactive table illustrates how adjusting the molar ratio of the reactants can control the outcome of the bromination reaction.

Multi-Step Synthetic Sequences and Retrosynthetic Analysis

The synthesis of a polysubstituted benzene ring like that in this compound requires careful planning, often involving a retrosynthetic approach. This involves mentally deconstructing the target molecule to identify logical precursors, taking into account the directing effects of the substituents. ucalgary.ca

Order of Functional Group Introduction and Directing Effects

The target molecule has three substituents on the benzene ring: a methyl group (-CH₃), a nitro group (-NO₂), and a bromomethyl group (-CH₂Br), which is formed from a methyl group in the final step. The relative positions of these groups (1-bromomethyl, 2-methyl, 4-nitro) dictate the synthetic strategy.

The directing effects of the substituents are paramount:

Methyl group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions. chemguide.co.uklibretexts.org

Nitro group (-NO₂): A deactivating group that directs incoming electrophiles to the meta position. chemguide.co.uklibretexts.org

A plausible retrosynthetic analysis starts by disconnecting the bromomethyl group, identifying 2-methyl-4-nitrotoluene as the immediate precursor. The challenge then becomes the regioselective synthesis of this precursor.

Retrosynthetic Pathway:

Final Step: The bromomethyl group is introduced via free-radical bromination of the methyl group at the 1-position of 2-methyl-4-nitrotoluene. This reaction does not affect the aromatic ring.

Precursor Synthesis: The key is to synthesize 2-methyl-4-nitrotoluene. Let's consider the starting material, toluene.

Nitration of Toluene: Nitrating toluene with a mixture of nitric acid and sulfuric acid yields a mixture of ortho-nitrotoluene and para-nitrotoluene, with the para isomer often being the minor product under standard conditions. uncw.edu

Second Nitration: If one were to start with o-nitrotoluene (2-nitrotoluene), a second nitration would be directed by both existing groups. The methyl group directs ortho and para (to positions 4 and 6), while the nitro group directs meta (to positions 4 and 6). In this case, the directing effects reinforce each other, leading to a mixture of 2,4-dinitrotoluene and 2,6-dinitrotoluene. nih.gov

Alternative Route: A more effective route involves the nitration of p-toluidine followed by deamination, or starting from compounds with a substitution pattern already in place. However, for industrial synthesis, controlling the nitration of toluene and its derivatives is common. The synthesis of the specific precursor 2-methyl-4-nitrotoluene often involves separating isomers from the nitration of toluene and then performing subsequent reactions.

The order of reactions is critical. For example, a Friedel-Crafts alkylation to introduce the second methyl group would fail on a strongly deactivated ring like dinitrotoluene. ucalgary.ca Therefore, the aromatic substitution steps must precede the final benzylic bromination.

Overcoming Regioselectivity Challenges in Polysubstituted Arenes

The primary regioselectivity challenge lies in the efficient synthesis of the 2-methyl-4-nitrotoluene precursor. Standard nitration of toluene produces a mixture of isomers. uncw.edu Achieving high regioselectivity for a specific polysubstituted pattern often requires specialized catalysts or reaction conditions.

For the nitration of toluene, research has focused on using shape-selective catalysts like zeolites to favor the formation of the para isomer, p-nitrotoluene, which can be a starting point for further functionalization. uncw.edu By controlling the pore size of the zeolite catalyst, the formation of the bulkier ortho isomer can be sterically hindered, increasing the yield of the para product to over 80%. uncw.edu

Once a disubstituted compound like p-nitrotoluene is obtained, the introduction of a third group is governed by the combined directing effects of the existing substituents. In the bromination of p-nitrotoluene, the activating methyl group's directing effect dominates, and substitution occurs at the position that is ortho to the methyl group and meta to the nitro group, resulting in a single primary product. jove.com This principle is key to overcoming regioselectivity challenges when functionalizing an already substituted aromatic ring.

Advancements in Green Chemical Synthesis Protocols

Traditional benzylic bromination methods often rely on hazardous materials, such as chlorinated solvents and elemental bromine, prompting the development of more environmentally friendly protocols.

Exploration of Environmentally Benign Bromination Methods

The development of greener bromination methods focuses on replacing hazardous reagents with safer alternatives and improving reaction efficiency.

N-Bromosuccinimide (NBS): NBS is a widely used alternative to liquid bromine. It is a crystalline solid that is easier and safer to handle. masterorganicchemistry.com It works by providing a low, constant concentration of bromine radicals during the reaction, which can enhance selectivity. masterorganicchemistry.com

Oxidative Bromination: Systems that generate bromine in situ are considered greener. One such method uses a mixture of hydrogen peroxide (H₂O₂), a relatively clean oxidant, and hydrobromic acid (HBr). This "H₂O₂-HBr system" can be used for both electrophilic and radical brominations in aqueous media, avoiding organic solvents. researchgate.net

Solid-State Reactions: Solvent-free, solid-state bromination using NBS has been shown to be effective for certain substrates, eliminating the need for hazardous solvents entirely. researchgate.net

Photochemical Initiation: Using visible light to initiate the radical reaction is a green alternative to chemical initiators like AIBN, which can produce toxic byproducts. google.comacs.org This method can be employed in greener solvents or even in aqueous systems.

Solvent Substitution and Energy Efficiency in Synthesis

A major focus of green chemistry is the replacement of hazardous solvents, particularly chlorinated ones like carbon tetrachloride (CCl₄), which is toxic and ozone-depleting. researchgate.net

Solvent Alternatives: Research has identified several less hazardous solvents for benzylic bromination. Acetonitrile has proven to be an effective replacement for CCl₄ in NBS brominations. organic-chemistry.org Other solvents like diethyl carbonate and ethyl acetate have also been successfully used, especially in conjunction with microwave-assisted synthesis. researchgate.net Remarkably, some benzylic brominations with NBS can be performed "on water," using water as a reaction medium, which offers significant environmental benefits. researchgate.net

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool for improving the energy efficiency of chemical reactions. researchgate.netthieme-connect.com In the context of benzylic bromination, microwave irradiation can dramatically reduce reaction times from hours or days to just a few minutes, while often increasing product yields. researchgate.net For example, the microwave-assisted mono-bromination of substituted toluenes in diethyl carbonate can be completed in under two hours with high yields. researchgate.net This reduction in reaction time leads to significant energy savings and increased throughput.

The table below compares a classical bromination method with modern, greener alternatives.

| Feature | Classical Method (Wohl-Ziegler) | Green Alternative 1 | Green Alternative 2 |

| Brominating Agent | NBS | NBS | H₂O₂ / HBr |

| Solvent | Carbon Tetrachloride (CCl₄) | Diethyl Carbonate | Water |

| Initiation/Energy | Chemical Initiator (AIBN) / Reflux | Microwave Irradiation | Visible Light |

| Reaction Time | Several hours to days | < 2 hours | Varies, typically hours |

| Environmental Impact | High (toxic, ozone-depleting solvent) | Low (recyclable solvent, energy efficient) | Very Low (aqueous medium, clean oxidant) |

This interactive table highlights the advantages of modern green synthesis protocols over traditional methods.

Chemical Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions of the Bromomethyl Group

The bromomethyl group is the primary site for nucleophilic attack. The carbon atom of the bromomethyl group is electrophilic due to the electron-withdrawing nature of the adjacent bromine atom. This allows for the displacement of the bromide ion, a good leaving group, by a variety of nucleophiles.

The nucleophilic substitution reactions at the benzylic carbon of 1-(Bromomethyl)-2-methyl-4-nitrobenzene can proceed through either an SN1 or SN2 mechanism, or a combination of both, depending on the reaction conditions.

SN2 (Substitution Nucleophilic Bimolecular): This pathway involves a one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. chemicalnote.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.com For benzylic halides like this compound, the SN2 mechanism is favored by the use of a high concentration of a strong nucleophile and a polar aprotic solvent. study.com The primary nature of the benzylic carbon also supports the SN2 pathway. study.com

SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that begins with the slow departure of the leaving group to form a carbocation intermediate. chemicalnote.com This carbocation is then rapidly attacked by the nucleophile. The rate-determining step is the formation of the carbocation. chemicalnote.com Benzyl (B1604629) bromide can undergo SN1 reactions because the resulting benzylic carbocation is stabilized by resonance with the adjacent benzene (B151609) ring. study.com The presence of polar protic solvents facilitates the stabilization of the carbocation intermediate, favoring the SN1 pathway. study.com

The presence of the nitro group in the para position can influence the reaction mechanism. While electron-withdrawing groups generally destabilize carbocations and thus disfavor the SN1 pathway, the resonance stabilization of the benzylic carbocation is a significant factor. study.com Conversely, the ortho-nitro group has been shown to provide internal assistance in the displacement reaction of benzyl bromide. nih.gov

| Feature | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Favored by | Weak nucleophiles, polar protic solvents | Strong nucleophiles, polar aprotic solvents |

| Stereochemistry | Racemization | Inversion of configuration |

The reactivity of the bromomethyl group allows for the introduction of a wide range of functional groups through reactions with different nucleophiles. smolecule.com

Ethers: The synthesis of ethers from this compound can be achieved via the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the treatment of the benzylic bromide with an alkoxide nucleophile (RO⁻), typically formed by deprotonating an alcohol with a strong base like sodium hydride. libretexts.org The reaction proceeds through an SN2 mechanism, where the alkoxide displaces the bromide ion. masterorganicchemistry.comyoutube.com

Amines: Primary, secondary, and tertiary amines can be synthesized by reacting this compound with ammonia, a primary amine, or a secondary amine, respectively. libretexts.org These reactions are also SN2 alkylations. libretexts.org A common issue is overalkylation, leading to a mixture of products. libretexts.orglibretexts.org To selectively produce primary amines, alternative methods like the Gabriel synthesis or the use of azide ion (N₃⁻) as a nucleophile followed by reduction are often employed. libretexts.orglibretexts.org

Thioethers: Thioethers (or sulfides) are prepared by the reaction of this compound with a thiol (R-SH) or a thiolate anion (RS⁻). nih.gov Thiolates are excellent nucleophiles, and the reaction readily proceeds to yield the corresponding diarylmethyl thioether. nih.gov

| Nucleophile | Product Class | General Structure of Product |

|---|---|---|

| Alkoxide (RO⁻) | Ether | Ar-CH₂-OR |

| Ammonia (NH₃) | Primary Amine | Ar-CH₂-NH₂ |

| Primary Amine (RNH₂) | Secondary Amine | Ar-CH₂-NHR |

| Thiolate (RS⁻) | Thioether | Ar-CH₂-SR |

| Ar = 2-methyl-4-nitrophenyl |

The bromomethyl group can also participate in reactions that form new carbon-carbon bonds, which is a fundamental transformation in organic synthesis for extending carbon chains.

A key example is the reaction with cyanide ions (CN⁻), typically from a source like potassium cyanide (KCN). chemrevise.org This nucleophilic substitution reaction replaces the bromine atom with a nitrile group (-CN), increasing the carbon chain length by one carbon. chemrevise.orgyoutube.com The resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.

Another approach involves the use of organometallic reagents, such as organozinc compounds, in the presence of a suitable catalyst to form a new carbon-carbon bond. illinois.edu

Derivatization with Various Nucleophiles

Reduction Chemistry of the Nitro Group

The nitro group (-NO₂) of this compound is a versatile functional group that can be readily reduced to an aniline (amino group, -NH₂). youtube.com This transformation is crucial as aromatic amines are important precursors for a wide range of dyes, pharmaceuticals, and other specialty chemicals. youtube.com

Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro compounds. wikipedia.org This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com

Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org The reaction is generally carried out in a solvent such as ethanol or ethyl acetate under a hydrogen atmosphere.

Alternatively, transfer hydrogenation can be employed, using a hydrogen donor like hydrazine or formic acid in the presence of a catalyst such as Pd/C or iron. organic-chemistry.orgreddit.com Other reducing agents that can be used for this conversion include metals in acidic media, such as iron in hydrochloric acid (Fe/HCl) or tin in hydrochloric acid (Sn/HCl). youtube.comyoutube.com These methods are often preferred in laboratory settings due to their milder conditions and avoidance of high-pressure hydrogen gas. youtube.com

Selective Reduction Methods

The selective reduction of the nitro group in this compound to the corresponding amine, 4-amino-2-methylbenzyl bromide, is a challenging synthetic transformation. The primary difficulty lies in achieving chemoselectivity, where the reducing agent must affect the nitro group without reacting with the highly labile bromomethyl side chain. The benzylic bromide is susceptible to reduction (hydrogenolysis) to a methyl group or nucleophilic substitution, particularly under conditions that could generate nucleophiles.

Various methodologies for the chemoselective reduction of aromatic nitro compounds have been developed, tolerating sensitive functional groups. While direct experimental data for the specific reduction of this compound is sparse, methods known for their high selectivity in the presence of halogens and other reducible groups are most applicable.

One of the most effective reagents for this type of transformation is tin(II) chloride (SnCl₂). The reduction of aromatic nitro compounds using SnCl₂ in a protic solvent like ethanol is a well-established method that preserves reducible or acid-sensitive groups, including halogens and esters. This method proceeds under conditions that are less likely to cleave the carbon-bromine bond compared to catalytic hydrogenation.

Catalytic hydrogenation, a common method for nitro group reduction, presents a significant risk of dehalogenation. The palladium-on-carbon (Pd/C) catalyst, often used for this purpose, is also highly effective at catalyzing the hydrogenolysis of benzyl halides. However, chemoselectivity can sometimes be achieved by modifying the catalyst or reaction conditions, for example, by using specific catalyst poisons or alternative catalysts like Raney nickel, which may show lower dehalogenation activity in some cases.

Other metal-based reductions, such as using iron powder in acidic media (e.g., acetic acid or ammonium chloride), are also known for their mildness and selectivity in nitro reductions and could potentially be applied. The selection of the appropriate method requires careful consideration of the reaction conditions to minimize side reactions involving the bromomethyl group.

| Reagent/System | Typical Conditions | Selectivity Profile | Potential Side Products |

|---|---|---|---|

| SnCl₂·2H₂O | Ethanol, Reflux | High selectivity for the nitro group; generally preserves aryl and benzyl halides. | Potential for ether formation (CH₂OEt) if reaction times are prolonged or conditions are harsh. |

| Fe / NH₄Cl or Fe / Acetic Acid | Aqueous/Alcoholic solvent, Heat | Mild conditions with good selectivity for nitro groups over many functional groups. | Minimal, but hydrolysis of the benzyl bromide is possible depending on water content and temperature. |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | H₂ gas, Pd/C catalyst, various solvents | Low selectivity; high risk of hydrogenolysis of the C-Br bond to form 2,4-dinitrotoluene. | 2,4-Dinitrotoluene, 4-amino-2-methyltoluene. |

Electrophilic Aromatic Substitution on the Substituted Benzene Ring

Electrophilic aromatic substitution (EAS) on the this compound ring is significantly influenced by the electronic and steric effects of the existing substituents. The benzene ring is trisubstituted, leaving three available positions for substitution: C3, C5, and C6.

Impact of Nitro and Methyl Groups on Reactivity and Regioselectivity

The reactivity of the benzene ring towards electrophilic attack is a composite of the activating and deactivating effects of its substituents.

Nitro Group (-NO₂): Located at the C4 position, the nitro group is a powerful deactivating group due to its strong electron-withdrawing nature through both inductive and resonance effects. It strongly reduces the nucleophilicity of the aromatic ring, making EAS reactions more difficult and requiring harsher conditions than for benzene itself. The nitro group is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself, which are C2 and C6.

Methyl Group (-CH₃): Positioned at C2, the methyl group is an activating group. It donates electron density to the ring via an inductive effect and hyperconjugation, thereby increasing the ring's nucleophilicity and making it more reactive towards electrophiles. The methyl group is an ortho, para-director. It directs incoming electrophiles to the C3 position (ortho and sterically hindered), and the C5 position (para).

Bromomethyl Group (-CH₂Br): Situated at C1, this group is weakly deactivating due to the inductive effect of the bromine atom. It is generally considered an ortho, para-director, though its influence is significantly weaker than that of the nitro and methyl groups.

Position C3: Ortho to the activating methyl group, but meta to the deactivating nitro group. This position is also sterically hindered by the adjacent methyl and bromomethyl groups.

Position C5: Para to the activating methyl group and meta to the deactivating nitro group. The directing effects of both groups are in agreement for this position, making it electronically favored.

Position C6: Meta to the deactivating nitro group and ortho to the deactivating bromomethyl group. The nitro group's meta-directing effect makes this position a possibility.

Experimental evidence from analogous compounds, such as the bromination of 4-nitrotoluene with Br₂/FeBr₃, yields 2-bromo-4-nitrotoluene, showing substitution occurring ortho to the activating methyl group. stackexchange.com Similarly, the nitration of 4-nitrotoluene primarily gives 2,4-dinitrotoluene. researchgate.net Applying this logic to this compound, the activating methyl group is expected to exert a strong influence, directing the incoming electrophile. The most probable site of substitution is the C5 position, which is para to the activating methyl group and avoids the steric hindrance present at the C3 position.

| Reaction | Analogous Substrate | Conditions | Major Product(s) | Inferred Regioselectivity |

|---|---|---|---|---|

| Bromination | 4-Nitrotoluene | Br₂, FeBr₃ | 2-Bromo-4-nitrotoluene | Substitution occurs ortho to the activating methyl group. stackexchange.com |

| Nitration | 4-Nitrotoluene | HNO₃, H₂SO₄, Zeolite | 2,4-Dinitrotoluene (89% yield) | Substitution occurs ortho to the activating methyl group. researchgate.net |

| Nitration | 2-Nitrotoluene | HNO₃, Acetic Anhydride, Zeolite | 2,4-Dinitrotoluene (97%), 2,6-Dinitrotoluene (3%) | Substitution is directed ortho and para to the activating methyl group. researchgate.net |

Competitive Reactions and Side-Product Formation

The conditions required for electrophilic aromatic substitution, which are often strongly acidic and involve heating, can promote side reactions involving the reactive bromomethyl group. The C-Br bond at the benzylic position is relatively weak and susceptible to cleavage.

A primary competitive reaction is solvolysis . In the presence of nucleophilic solvents (such as water, which can be present in sulfuric acid, or alcohols), the benzyl bromide can undergo nucleophilic substitution. Under the highly acidic conditions of nitration (H₂SO₄/HNO₃), the formation of a stabilized benzylic carbocation is possible, which can then be trapped by any available nucleophile. For instance, reaction with water would lead to the formation of the corresponding benzyl alcohol, (2-methyl-4-nitrophenyl)methanol.

Another potential side reaction is rearrangement or polymerization , although this is less common. The harsh acidic conditions could potentially lead to complex side reactions if the benzylic carbocation intermediate is formed.

It is also crucial to distinguish between electrophilic substitution on the aromatic ring and radical substitution on the methyl side chain. While electrophilic halogenation requires a Lewis acid catalyst and introduces a halogen onto the ring, benzylic bromination occurs under free-radical conditions (e.g., using N-bromosuccinimide with light or a radical initiator). These two reaction types are distinct and lead to different products. Under EAS conditions, substitution on the side chain is not an expected competitive pathway. The main side products would arise from the instability of the bromomethyl group itself under the reaction conditions.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules, providing precise information about the chemical environment of individual protons and carbon atoms.

The aromatic region would be characterized by signals from the three protons on the benzene (B151609) ring. The presence of the electron-withdrawing nitro group (-NO₂) and the methyl (-CH₃) and bromomethyl (-CH₂Br) substituents would lead to a complex splitting pattern. The proton positioned between the methyl and bromomethyl groups is expected to be a singlet, while the other two aromatic protons would likely appear as doublets.

The aliphatic region would feature a singlet corresponding to the two protons of the bromomethyl group (-CH₂Br). The chemical shift of this signal would be significantly downfield due to the deshielding effect of the adjacent bromine atom. Another singlet would be observed for the three protons of the methyl group (-CH₃).

Table 1: Predicted ¹H NMR Spectral Data for 1-(Bromomethyl)-2-methyl-4-nitrobenzene

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic-H | 7.5 - 8.2 | m |

| -CH₂Br | ~4.5 | s |

| -CH₃ | ~2.5 | s |

| Note: These are predicted values and may vary from experimental data. |

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. It is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

The aromatic region will display six signals for the benzene ring carbons. The carbon atoms attached to the nitro, bromomethyl, and methyl groups will have characteristic chemical shifts influenced by the electronic effects of these substituents. The carbon bearing the nitro group is expected to be the most downfield-shifted among the aromatic carbons. The aliphatic region will contain two signals: one for the bromomethyl carbon (-CH₂Br) and one for the methyl carbon (-CH₃).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-NO₂ | ~148 |

| Aromatic C-CH₂Br | ~138 |

| Aromatic C-CH₃ | ~135 |

| Aromatic C-H | 123 - 132 |

| -CH₂Br | ~32 |

| -CH₃ | ~18 |

| Note: These are predicted values and may vary from experimental data. |

To unambiguously assign the proton and carbon signals and confirm the connectivity within the molecule, advanced 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be invaluable.

A COSY experiment would reveal correlations between coupled protons. For instance, it would show correlations between the adjacent aromatic protons, helping to delineate the substitution pattern on the benzene ring.

An HSQC experiment would establish one-bond correlations between protons and their directly attached carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal, confirming, for example, the attachment of the bromomethyl protons to the bromomethyl carbon. While specific experimental data for this compound is not available, these techniques are standard procedures for the structural elucidation of novel or complex organic compounds.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides critical information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The most prominent of these would be the strong, asymmetric and symmetric stretching vibrations of the nitro group (-NO₂), typically observed in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Other significant absorptions would include the C-H stretching vibrations of the aromatic ring and the methyl and bromomethyl groups, typically appearing in the 2850-3100 cm⁻¹ range. The C-Br stretching vibration is expected to be found in the lower frequency region of the spectrum, generally between 500 and 700 cm⁻¹. Aromatic C=C stretching vibrations would be visible in the 1400-1600 cm⁻¹ region.

Table 3: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-O Asymmetric Stretch | 1500 - 1560 | Strong |

| N-O Symmetric Stretch | 1300 - 1370 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

| C-Br Stretch | 500 - 700 | Medium |

| Note: These are expected ranges and the exact peak positions may vary. |

Raman spectroscopy provides complementary information to FTIR. The symmetric vibrations of non-polar or weakly polar bonds often produce strong signals in Raman spectra. For this compound, the symmetric stretching vibration of the nitro group would be a prominent feature. The aromatic ring vibrations, particularly the ring breathing mode, are also typically strong in Raman spectra. The C-Br stretch, while observable in FTIR, may also be detected in the Raman spectrum. The combination of FTIR and Raman data would allow for a more complete vibrational analysis of the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For a compound like this compound (C₈H₈BrNO₂), the molecular weight is approximately 230.06 g/mol . In an MS experiment, this would be observed as a molecular ion peak (M⁺). Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion would appear as a characteristic pair of peaks (M⁺ and M+2) of almost identical intensity, separated by two mass units.

The fragmentation pattern in mass spectrometry provides a "fingerprint" of the molecule, revealing information about its structure. For this compound, expected fragmentation pathways would likely include:

Loss of the bromine atom: A significant fragment would likely be observed at [M-Br]⁺, corresponding to the formation of a stable benzyl-type carbocation.

Loss of the nitro group: Fragmentation involving the loss of NO₂ ([M-NO₂]⁺) is a common pathway for nitroaromatic compounds.

Benzylic cleavage: Cleavage of the C-Br bond to form a 2-methyl-4-nitrobenzyl cation would be a primary fragmentation event.

A detailed analysis of these fragments would allow chemists to confirm the connectivity of the atoms within the molecule.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction analysis would precisely measure the dihedral angles within the molecule. Of particular interest would be the torsion angle between the plane of the nitro group and the plane of the benzene ring. Steric hindrance from the adjacent methyl group would likely cause the nitro group to be twisted out of the plane of the ring. Similarly, the conformation of the bromomethyl group relative to the ring would be determined, defined by the C(ring)-C(ring)-C(methylene)-Br dihedral angle. These conformational details are crucial for understanding the molecule's shape and reactivity in the solid state.

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. For 1-(Bromomethyl)-2-methyl-4-nitrobenzene, methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine its preferred three-dimensional structure and to predict its spectroscopic signatures.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy, and therefore the most stable structure. For this compound, both DFT and ab initio methods can be used to achieve this. DFT methods, such as B3LYP, are often favored for their balance of computational cost and accuracy. Ab initio methods, like Hartree-Fock (HF), provide a foundational, albeit less accurate, starting point, while more advanced methods like Møller-Plesset perturbation theory (MP2) offer higher accuracy at a greater computational expense.

These calculations provide optimized structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, the calculations would reveal the precise orientation of the bromomethyl and nitro groups relative to the benzene (B151609) ring. The planarity of the nitro group with respect to the aromatic ring is a key parameter, as it influences the electronic conjugation. In related nitrobenzene structures, the dihedral angle between the nitro group and the phenyl ring is sensitive to its chemical environment, particularly the presence of ortho substituents nih.gov.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | 1.95 Å |

| C-N (nitro) Bond Length | 1.48 Å |

| C-C (aromatic) Bond Length | 1.39 - 1.41 Å |

| C-C-Br Bond Angle | 112.5° |

| O-N-O Bond Angle | 124.0° |

| C-C-N-O Dihedral Angle | ~15-30° |

Note: These values are representative and would be precisely determined by specific DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory).

Once the optimized geometry is obtained, computational methods can be used to predict various spectroscopic parameters. These theoretical spectra are invaluable for interpreting experimental data and for assigning specific spectral features to the vibrational modes or chemical environments of the atoms within the molecule.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations yield a set of normal modes, each with a corresponding frequency and intensity, which can be used to generate theoretical IR and Raman spectra. Key predicted vibrational bands would include the symmetric and asymmetric stretching of the NO2 group, the C-Br stretching frequency, C-H stretching modes of the methyl and bromomethyl groups, and various aromatic ring vibrations. For example, the strong symmetric and asymmetric stretching modes of the nitro group are typically observed in the ranges of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively scirp.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations predict the ¹H and ¹³C NMR chemical shifts based on the magnetic shielding environment of each nucleus in the optimized molecular structure. The predictions would help in assigning the signals in an experimental NMR spectrum to specific protons and carbon atoms in the molecule, such as distinguishing the protons of the methyl group from those of the bromomethyl group and the aromatic ring.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Feature | Predicted Wavenumber/Chemical Shift |

|---|---|---|

| IR | NO₂ Asymmetric Stretch | ~1530 cm⁻¹ |

| IR | NO₂ Symmetric Stretch | ~1350 cm⁻¹ |

| IR | C-Br Stretch | ~650 cm⁻¹ |

| Raman | Aromatic Ring Breathing | ~1000 cm⁻¹ |

| ¹H NMR | CH₂Br Protons | ~4.5 ppm |

| ¹H NMR | CH₃ Protons | ~2.5 ppm |

| ¹³C NMR | C-Br Carbon | ~30 ppm |

| ¹³C NMR | C-NO₂ Carbon | ~148 ppm |

Note: These are typical predicted values. Actual values depend on the level of theory, basis set, and solvent effects included in the calculation.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity. Computational methods provide detailed information about the distribution of electrons and the nature of molecular orbitals, which are crucial for understanding and predicting chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile ossila.com.

For this compound, the energy and spatial distribution of these orbitals are of great interest. The electron-withdrawing nitro group is expected to lower the energy of both the HOMO and LUMO, making the molecule a better electron acceptor (electrophile). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity researchgate.net. The locations of the HOMO and LUMO densities indicate the likely sites for nucleophilic and electrophilic attack, respectively. The nucleophilicity of a molecule is related to the energy of its HOMO, while the electrophilicity is related to the energy of the LUMO of the electrophile wuxiapptec.com.

Table 3: Predicted Frontier Orbital Energies for this compound

| Parameter | Predicted Energy Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -8.5 eV | Potential for electron donation |

| LUMO Energy | -1.8 eV | High propensity for electron acceptance |

| HOMO-LUMO Gap | 6.7 eV | Moderate kinetic stability and reactivity |

Note: Values are illustrative and would be derived from specific quantum chemical calculations.

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the total electrostatic potential on the electron density surface of a molecule. It provides a visual guide to the distribution of charge, highlighting electron-rich and electron-poor regions.

For this compound, an MEP map would show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the nitro group, indicating these are the most electron-rich sites and are susceptible to electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the bromomethyl group and potentially near the bromine atom, indicating these are electron-poor regions and likely sites for nucleophilic attack.

Neutral Potential (Green): Typically found over the carbon atoms of the aromatic ring.

The MEP map is a valuable tool for predicting intermolecular interactions and the initial steps of a chemical reaction.

Theoretical Studies on Reaction Mechanisms

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. For this compound, theoretical studies can investigate various potential reactions.

Furthermore, theoretical studies can explore the chemistry of the nitro group, such as its reduction or its role in directing further substitution on the aromatic ring. For related compounds like nitrotoluenes, theoretical studies have been used to investigate initial decomposition mechanisms, such as C-NO₂ bond dissociation and isomerization of the nitro group nih.govresearchgate.net. Similar computational approaches could be applied to this compound to understand its thermal stability and decomposition pathways. By calculating the potential energy surfaces for different reaction channels, researchers can predict the most likely products under various conditions.

Investigation of Transition States in Substitution and Reduction Pathways

Nucleophilic Substitution (SN2) Pathway:

The reaction of this compound with a nucleophile is anticipated to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. Computational studies on similar benzyl (B1604629) bromide systems reveal a transition state characterized by a trigonal bipyramidal geometry at the benzylic carbon. In this arrangement, the incoming nucleophile and the departing bromide ion are positioned on opposite sides of the carbon center. The presence of the electron-withdrawing nitro group at the para position is expected to have a significant impact on the transition state structure and stability.

Theoretical calculations on para-substituted benzyl bromides suggest that electron-withdrawing groups can accelerate SN2 reactions. researchgate.net This is attributed to the stabilization of the electron-rich transition state through delocalization of negative charge into the aromatic π-system. The transition state for the SN2 reaction of this compound would therefore be stabilized by the 4-nitro group. The 2-methyl group, being electron-donating, might exert a minor opposing electronic effect, but its primary influence would be steric, potentially hindering the approach of the nucleophile.

Interactive Data Table: Calculated Transition State Properties for the SN2 Reaction of a Model p-Nitrobenzyl Bromide with a Nucleophile (Nu-)

| Parameter | Value | Description |

| C-Nu Bond Length (Å) | ~2.2 - 2.5 | The forming bond between the nucleophile and the benzylic carbon. |

| C-Br Bond Length (Å) | ~2.1 - 2.4 | The breaking bond between the benzylic carbon and the bromine atom. |

| Nu-C-Br Angle (°) | ~180 | Indicative of a backside attack mechanism. |

| Imaginary Frequency (cm-1) | -300 to -500 | Confirms the structure as a true transition state. |

Note: The data presented are representative values based on computational studies of analogous p-nitrobenzyl systems and are intended to be illustrative.

Reduction Pathway:

The reduction of the nitro group in nitroaromatic compounds is a multi-step process. researchgate.net Theoretical studies indicate that it typically proceeds through a series of intermediates, including nitrosobenzene and hydroxylamine, ultimately yielding the corresponding aniline. researchgate.net Each of these steps involves its own transition state.

For this compound, the initial reduction step would involve the transfer of electrons to the nitro group. Computational models, often employing Density Functional Theory (DFT), show that the geometry of the nitro group and its interaction with the catalyst surface or reducing agent are crucial. nih.gov The transition states in these reduction pathways involve changes in the N-O bond lengths and the O-N-O bond angle as the oxygen atoms are sequentially removed and replaced by hydrogen atoms.

Energetics of Competing Reaction Routes

The competition between nucleophilic substitution and nitro group reduction is governed by the relative activation energies of the two pathways. Computational chemistry allows for the calculation of these energy barriers, providing a quantitative measure of the kinetic feasibility of each route under specific conditions.

Energetics of Nucleophilic Substitution:

Energetics of Nitro Reduction:

Interactive Data Table: Representative Calculated Energetics for Competing Pathways

| Reaction Pathway | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔGrxn) (kcal/mol) |

| SN2 with a strong nucleophile | 15 - 20 | -25 to -35 |

| First step of Nitro Reduction (uncatalyzed) | > 30 | -10 to -15 (for the initial step) |

| First step of Nitro Reduction (catalyzed) | 10 - 15 | -10 to -15 (for the initial step) |

Note: These values are illustrative and based on general computational findings for p-nitrobenzyl systems and nitroaromatic reductions. Actual values will vary with the specific nucleophile, reducing agent, catalyst, and solvent system.

Advanced Applications in Organic Synthesis

Role as a Versatile Building Block for Complex Architectures

The compound's structure is well-suited for the synthesis of intricate molecules. The bromomethyl group serves as a reactive handle for introducing the 2-methyl-4-nitrophenyl moiety into larger structures through alkylation reactions.

Precursor in Heterocyclic Compound Synthesis

While direct studies on 1-(Bromomethyl)-2-methyl-4-nitrobenzene for heterocyclic synthesis are not extensively documented, its isomers and related structures serve as strong indicators of its potential. The (bromomethyl)nitrobenzene scaffold is a known precursor for various heterocyclic systems. For instance, 1-(Bromomethyl)-2-nitrobenzene is utilized as a reagent in the synthesis of 1,3,4-oxadiazole (B1194373) and triazole derivatives, which have shown potential as antifungal and anticancer agents. pharmaffiliates.com

The synthesis pathway typically involves the reaction of the bromomethyl group with a suitable nucleophile to form a key intermediate, which then undergoes further reactions, often involving the nitro group. The nitro group can be reduced to an amine, which can then participate in cyclization reactions to form the final heterocyclic ring.

Table 1: Potential Heterocyclic Systems from (Bromomethyl)nitrobenzene Precursors

| Precursor Class | Reagents/Conditions | Resulting Heterocycle | Potential Application |

|---|---|---|---|

| (Bromomethyl)nitrobenzene | Hydrazides, followed by cyclization | 1,3,4-Oxadiazole | Anticancer pharmaffiliates.com |

| (Bromomethyl)nitrobenzene | Azoles, base | N-alkylated triazoles | Antifungal pharmaffiliates.com |

Intermediate for Natural Product Scaffolds

Functionalized aromatic rings are integral components of many natural products. Although no specific total synthesis of a natural product directly employs this compound, its potential as a building block is evident. The compound can be used to construct substituted toluene (B28343) fragments that are present in various complex natural molecules. The reactive handles allow for its incorporation into a larger synthetic scheme, followed by the transformation of the nitro and bromo groups to match the target scaffold.

Application in Materials Chemistry and Functional Molecules

The field of materials science often leverages organic molecules with specific electronic and physical properties. The electronic nature of the nitroaromatic system in this compound makes it an interesting candidate for creating novel functional materials.

Synthesis of Monomers for Polymer Science

A monomer is a small molecule that can be chemically bonded to other identical molecules to form a polymer. doitpoms.ac.ukyoutube.com this compound can be envisioned as a precursor to monomers for specialized polymers. The bromomethyl group can be converted into a polymerizable functional group, such as a vinyl, acrylate, or epoxide moiety, through established synthetic transformations.

However, the presence of a nitro group can pose a challenge, as nitroaromatic compounds are known to inhibit or retard free-radical polymerization reactions. researchgate.net This necessitates careful selection of the polymerization method or chemical modification of the nitro group prior to polymerization.

Table 2: Potential Monomer Synthesis from this compound

| Target Monomer Type | Required Transformation of Bromomethyl Group | Polymerization Method |

|---|---|---|

| Styrenic | Wittig reaction or similar olefination | Controlled Radical Polymerization |

| Acrylate/Methacrylate | Substitution with (meth)acrylic acid salt | RAFT, ATRP |

Derivatization for Optoelectronic or Other Functional Materials

Nitroaromatic compounds are known for their electron-accepting properties, which are desirable in the design of optoelectronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The 2-methyl-4-nitrophenyl core of the title compound can be incorporated into larger conjugated systems. The bromomethyl group provides a convenient attachment point for coupling it with other aromatic or electroactive units to create donor-acceptor molecules with specific charge-transfer properties.

Development of Agrochemical and Pharmaceutical Intermediates

The most established application area for compounds structurally related to this compound is as intermediates in the synthesis of agrochemicals and pharmaceuticals. chemimpex.comontosight.ai Various isomers and analogs are key building blocks for creating complex, biologically active molecules. chemimpex.com For example, 1-Bromo-4-methyl-2-nitrobenzene is a known synthetic intermediate for pyrethroid insecticides. nih.govresearchgate.net Given the similar arrangement of functional groups, this compound is a highly valuable intermediate for analogous synthetic targets.

The typical synthetic utility involves leveraging the bromomethyl group for alkylation and the nitro group for conversion to an amine, which can then undergo a wide range of transformations, including diazotization, amide bond formation, or incorporation into a heterocyclic ring. google.com For example, 2-methyl-4-nitrobenzoic acid, which can be conceptually derived from the title compound, is an important intermediate for synthesizing the V2 receptor antagonist Tolvaptan. google.com

Table 3: Related Bromo-Nitro-Toluene Intermediates and Their Applications

| Compound Name | CAS Number | Documented Application |

|---|---|---|

| 1-Bromo-4-methyl-2-nitrobenzene | 83336-33-2 | Intermediate for pyrethroid insecticides nih.govresearchgate.net |

| 4-Bromo-2-methyl-1-nitrobenzene | 52414-98-9 | Intermediate for pharmaceuticals and agrochemicals chemimpex.comontosight.ai |

| 1-Chloro-2-methyl-4-nitrobenzene | 89-62-3 | Building block for diverse heterocycles mdpi.comresearchgate.net |

Contribution to Novel Synthetic Routes for Biologically Active Compounds

Nitroaromatic compounds are fundamental building blocks in the synthesis of a wide array of pharmaceuticals and biologically active molecules. The presence of the nitro group allows for a variety of chemical transformations, including reduction to an amino group, which is a key step in the synthesis of many heterocyclic compounds and other complex organic structures. While specific research detailing the direct application of this compound in the synthesis of marketed drugs is not extensively documented in publicly available literature, the reactivity of its functional groups suggests its potential as a valuable intermediate in medicinal chemistry.

The bromomethyl group is a highly reactive electrophilic site, readily participating in nucleophilic substitution reactions. This allows for the introduction of the substituted benzyl (B1604629) moiety into various molecular scaffolds. For instance, similar compounds with a benzylic bromide are utilized in the synthesis of potential anticancer agents. The mechanism of action for some of these synthesized compounds is believed to be related to their alkylating properties, facilitated by the good leaving group ability of the bromide. nih.govresearchgate.net

Furthermore, nitroaromatic compounds are precursors in the synthesis of various heterocyclic compounds with demonstrated biological activities. For example, derivatives of other bromo-nitrobenzene compounds have been used to synthesize novel benzimidazole (B57391) derivatives that exhibit antifungal properties. researchgate.net The general synthetic utility of nitroaromatic compounds in drug discovery is well-established, with this class of molecules being integral to the development of agents targeting a range of diseases. mdpi.com

The potential synthetic transformations of this compound that could lead to biologically active molecules are summarized in the table below.

| Functional Group | Reaction Type | Potential Product Class | Potential Biological Activity |

| Bromomethyl | Nucleophilic Substitution | Ethers, Esters, Amines, Thioethers | Anticancer, Antifungal, Antibacterial |

| Nitro | Reduction | Anilines | Precursors to Heterocycles (e.g., Benzimidazoles, Quinolines) |

| Aromatic Ring | Electrophilic/Nucleophilic Aromatic Substitution | Further functionalized benzene (B151609) derivatives | Varied depending on substituent |

This table represents potential applications based on the known reactivity of the functional groups present in this compound and the documented activities of structurally similar compounds.

Precursor for Insecticidal Activity-Related Structures

There is strong evidence suggesting the utility of compounds structurally analogous to this compound in the synthesis of insecticides. Specifically, the closely related compound, 1-Bromo-4-methyl-2-nitrobenzene, has been identified as a synthetic intermediate in the preparation of an alcohol moiety that is a component of pyrethroid insecticides. nih.govresearchgate.net Pyrethroids are a major class of synthetic insecticides that are widely used in agriculture and public health. nih.gov

The synthesis of pyrethroids often involves the esterification of a specific acid (like chrysanthemic acid) with an alcohol. The structural features of this compound make it a plausible precursor for the synthesis of novel alcohol moieties for new pyrethroid derivatives. The bromomethyl group can be readily converted to a hydroxymethyl (alcohol) group through a nucleophilic substitution reaction with a hydroxide (B78521) source. The substitution pattern on the aromatic ring, including the methyl and nitro groups, can influence the physicochemical properties and, consequently, the insecticidal activity and selectivity of the final pyrethroid molecule.

The general synthetic route from a bromomethyl-nitrobenzene derivative to a pyrethroid ester is illustrated below:

| Step | Reaction | Intermediate/Product |

| 1 | Hydrolysis of Bromomethyl group | (2-methyl-4-nitrophenyl)methanol |

| 2 | Esterification with a Pyrethroid Acid Chloride | 2-methyl-4-nitrobenzyl pyrethroid ester |

| 3 | (Optional) Reduction of Nitro group | 4-amino-2-methylbenzyl pyrethroid ester |

This table outlines a potential synthetic pathway. The specific reagents and conditions would need to be optimized for this compound.

The development of new pyrethroid insecticides is an ongoing area of research aimed at overcoming insect resistance and improving the safety profile of these important agricultural chemicals. The use of novel intermediates like this compound could contribute to the discovery of next-generation insecticides with enhanced efficacy. google.com

Historical Trajectory and Future Research Directions

Evolution of Synthetic Utility and Academic Interest

The academic and industrial interest in 1-(Bromomethyl)-2-methyl-4-nitrobenzene and its isomers has been driven by the compound's inherent reactivity. The presence of a reactive bromomethyl group, an electron-withdrawing nitro group, and a methyl group on the benzene (B151609) ring provides multiple avenues for chemical modification.

Initially, the academic interest in similar nitroaromatic compounds was rooted in understanding their chemical properties and reaction mechanisms. Over time, the focus shifted towards harnessing their synthetic potential. For instance, the related compound, 1-bromo-4-methyl-2-nitrobenzene, has been identified as a key intermediate in the synthesis of pyrethroid insecticides, a class of synthetic insecticides that mimic the structure and insecticidal properties of the natural pyrethrins. nih.govresearchgate.net This application highlighted the industrial relevance of this class of compounds and likely spurred further investigation into the synthetic utility of its isomers, including this compound.

The versatility of the bromomethyl group allows for a variety of nucleophilic substitution reactions, making it a valuable tool for introducing the 2-methyl-4-nitrobenzyl moiety into larger molecules. This has been particularly useful in the pharmaceutical industry, where the introduction of specific structural motifs can significantly impact the biological activity of a compound. While specific, publicly available data on the historical evolution of its use is not extensively documented, the consistent availability of this compound from chemical suppliers points to its sustained use in both academic and industrial research settings.

Emerging Methodologies for Enhanced Synthesis and Derivatization

Traditional methods for the synthesis of this compound and its derivatives often involve the bromination of the corresponding methyl-substituted nitroaromatic compounds. However, these methods can sometimes lack selectivity and may require harsh reaction conditions. Recent advancements in synthetic chemistry are paving the way for more efficient and sustainable approaches.

Modern Synthetic Approaches:

| Method | Description | Advantages |

| Photocatalysis | Utilizes light energy to drive chemical reactions, often under milder conditions than traditional methods. This can lead to improved selectivity and reduced energy consumption. | Milder reaction conditions, higher selectivity, potential for novel transformations. |

| Flow Chemistry | Involves the continuous pumping of reagents through a reactor. This technique allows for precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. europa.eu | Enhanced safety, improved scalability, precise reaction control. |

| Catalytic Bromination | The use of novel catalysts can improve the efficiency and selectivity of the bromination step, reducing the formation of byproducts. | Higher yields, improved selectivity, reduced waste. |

These emerging methodologies are not only enhancing the synthesis of this compound itself but are also expanding the possibilities for its derivatization. The ability to precisely control reaction conditions opens up new avenues for creating a diverse range of derivatives with tailored properties.

Untapped Potential in Novel Chemical Transformations

The unique combination of functional groups in this compound presents a fertile ground for exploring novel chemical transformations. While its role in nucleophilic substitution is well-established, its potential in other areas of organic synthesis remains largely untapped.

One area of significant potential lies in cross-coupling reactions . The presence of a carbon-bromine bond suggests that this compound could be a suitable partner in various palladium-catalyzed or other transition-metal-catalyzed cross-coupling reactions. This could enable the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of complex molecular architectures that are difficult to access through traditional methods.

Furthermore, the nitro group can be reduced to an amino group, which can then participate in a wide range of chemical transformations, including diazotization and amide bond formation. This dual functionality of the bromomethyl and nitro groups offers a powerful strategy for the synthesis of multifunctional molecules.

The exploration of this compound's reactivity in areas such as C-H activation and photoredox catalysis could also unveil new and unexpected chemical transformations, further expanding its synthetic utility.

Interdisciplinary Research Opportunities in Advanced Material and Catalysis Design

The structural features of this compound make it an attractive building block for the design of advanced materials and novel catalysts.

In Materials Science:

The rigid aromatic core and the potential for functionalization through the bromomethyl group make this compound a candidate for the synthesis of:

Functional Polymers: Incorporation of the 2-methyl-4-nitrobenzyl moiety into polymer chains could impart specific properties, such as thermal stability, flame retardancy, or altered electronic properties.

Supramolecular Assemblies: The nitro group can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which could be exploited to construct well-defined supramolecular structures with interesting optical or electronic properties.

Liquid Crystals: The rod-like shape of the molecule could be a basis for designing new liquid crystalline materials.

In Catalysis Design:

The 2-methyl-4-nitrobenzyl group can be used as a ligand or a scaffold for the development of new catalysts. For example:

Organocatalysts: The functional groups on the aromatic ring could be modified to create chiral organocatalysts for asymmetric synthesis.

Ligands for Metal Catalysts: The bromomethyl group can be used to attach the aromatic moiety to a metal center, creating new metal complexes with unique catalytic activities. The electronic properties of the ligand, influenced by the nitro and methyl groups, could fine-tune the reactivity of the metal center.

The interdisciplinary nature of these research avenues, combining organic synthesis with materials science and catalysis, holds the promise of unlocking new applications for this compound and its derivatives, ensuring its continued relevance in the ever-evolving field of chemistry.

Q & A

Q. What are the optimal synthetic routes for 1-(Bromomethyl)-2-methyl-4-nitrobenzene, and how do reaction conditions influence yield and purity?